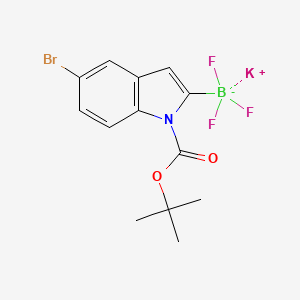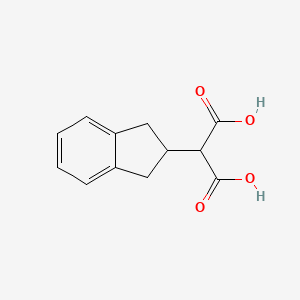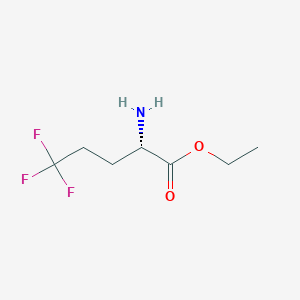
Potassium (5-bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium (5-bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)trifluoroborate is a chemical compound that belongs to the class of boron-containing heterocycles. This compound is of significant interest in organic synthesis due to its unique structural features and reactivity. It is commonly used as a building block in the synthesis of various biologically active molecules and pharmaceuticals.
Vorbereitungsmethoden
The synthesis of Potassium (5-bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)trifluoroborate typically involves the following steps:
Starting Material: The synthesis begins with commercially available 5-bromo-1H-indole.
Protection: The indole nitrogen is protected using tert-butoxycarbonyl (Boc) to form 5-bromo-1-(tert-butoxycarbonyl)-1H-indole.
Borylation: The protected indole is then subjected to borylation using a suitable boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst to form the corresponding boronic ester.
Conversion to Trifluoroborate: The boronic ester is then converted to the trifluoroborate salt using potassium trifluoroborate under appropriate conditions.
Analyse Chemischer Reaktionen
Potassium (5-bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)trifluoroborate undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form carbon-carbon bonds. Common reagents include palladium catalysts and bases such as potassium carbonate.
Oxidation: The compound can be oxidized to form the corresponding boronic acid or other oxidized derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
Potassium (5-bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)trifluoroborate has several scientific research applications:
Organic Synthesis: It is used as a versatile building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Medicinal Chemistry: The compound is employed in the development of new drugs and therapeutic agents due to its ability to form stable carbon-boron bonds.
Material Science: It is used in the synthesis of advanced materials with unique properties, such as boron-containing polymers and catalysts.
Wirkmechanismus
The mechanism of action of Potassium (5-bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)trifluoroborate involves its ability to participate in various chemical reactions, particularly cross-coupling reactions. The trifluoroborate group acts as a nucleophile, facilitating the formation of carbon-carbon bonds. The presence of the bromine atom allows for further functionalization through substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Potassium (5-bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)trifluoroborate can be compared with other boron-containing compounds, such as:
Potassium (5-bromo-1H-indol-2-yl)trifluoroborate: Lacks the tert-butoxycarbonyl protection, making it less stable in certain reactions.
Potassium (5-chloro-1-(tert-butoxycarbonyl)-1H-indol-2-yl)trifluoroborate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Potassium (5-bromo-1-(methoxycarbonyl)-1H-indol-2-yl)trifluoroborate: Contains a methoxycarbonyl group instead of tert-butoxycarbonyl, affecting its reactivity and stability.
Eigenschaften
Molekularformel |
C13H13BBrF3KNO2 |
|---|---|
Molekulargewicht |
402.06 g/mol |
IUPAC-Name |
potassium;[5-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]-trifluoroboranuide |
InChI |
InChI=1S/C13H13BBrF3NO2.K/c1-13(2,3)21-12(20)19-10-5-4-9(15)6-8(10)7-11(19)14(16,17)18;/h4-7H,1-3H3;/q-1;+1 |
InChI-Schlüssel |
RYQAFJSYDXYCBO-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)Br)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















